乙酸糖基脱氧胆酸

描述

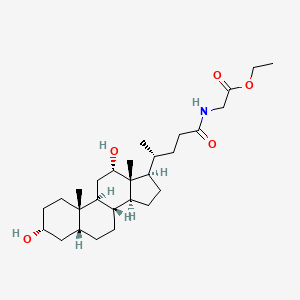

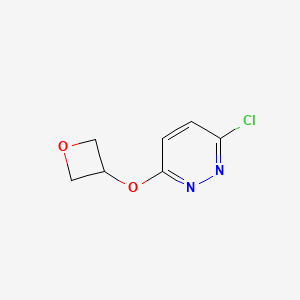

Glycodeoxycholic Acid Ethyl Ester is a derivative of Glycodeoxycholic acid, which is a bile acid derived from deoxycholic acid and glycine . It has a molecular formula of C28H47NO5 .

Chemical Reactions Analysis

Esters, including Glycodeoxycholic Acid Ethyl Ester, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of the parent acid and alcohol .科学研究应用

-

Scientific Field: Herbal Medicine

- Application Summary : Glycodeoxycholic acid is used in studies related to obesity and overweight, which are associated with metabolic disorders including hyperglycemia and hyperlipidemia . Herbal medicines are suggested as an alternative source of potentially useful antihyperglycemic, antihyperlipidemic, and antioxidant activities .

- Methods of Application : The inhibitory effects of herbal medicines on carbohydrate and lipid digestive enzymes and the key steps of lipid digestion are assessed. This includes the inhibition of micelle formation and the ability to bind bile acid .

- Results : The extracts exhibited inhibitory activity against pancreatic lipase with the IC50 values ranging from 0.015 to 4.259 mg/mL. The incorporation of cholesterol into micelles was inhibited by the extracts (6.64–33.74 %). The extracts also bound glycodeoxycholic acid (9.9–15.08 %), taurodeoxycholic acid (12.55–18.18 %), and taurocholic acid (11.91−18.4 %) .

-

Scientific Field: Nutraceutical Research

- Application Summary : β-Glucan, a dietary fibre found in many natural sources, controls chronic metabolic diseases effectively. It shares features of dietary fibres, that is, 1–3 and 1–6 (glycosidic bonds), therefore, it can be used in the management of chronic diseases .

- Methods of Application : The anti-inflammatory potential, myeloperoxidase activity, and reduction in MDA and NO; protective effect on proteins and keeping viscosity within normal range were evaluated .

- Results : The in vivo cholesterol binding and reduction in the skin thickness by β-glucan were highly encouraging .

- Scientific Field: Microbiology

- Application Summary : Glycodeoxycholic acid esters have been studied in the context of microbial formation of esters . These esters are formed during various biological processes, including the fruit ripening process or in the flower providing a distinctive scent .

- Methods of Application : The study of these esters involves understanding the enzymes and genes from various plants that form esters . This includes studying the enzyme specificity and the physiological and cellular context .

- Results : The results of these studies contribute to our understanding of the biological processes in which these esters are involved .

-

Scientific Field: Biochemistry

- Application Summary : Glycodeoxycholic acid is used in studies related to lipid digestion and absorption . It’s involved in the formation of micelles, which are essential for the absorption of dietary fats .

- Methods of Application : The study involves assessing the ability of glycodeoxycholic acid to form micelles and bind to other bile acids .

- Results : The extracts bound glycodeoxycholic acid (9.9–15.08 %), indicating its role in micelle formation and lipid digestion .

-

Scientific Field: Pharmacology

- Application Summary : Glycodeoxycholic acid is studied for its potential therapeutic applications. It’s known to have hepatoprotective effects, and research is being conducted to explore its potential in treating liver diseases .

- Methods of Application : The study involves administering glycodeoxycholic acid to disease models and observing its effects on liver function .

- Results : While specific results are not available in the source, the research is ongoing and shows promise .

属性

IUPAC Name |

ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO5/c1-5-34-26(33)16-29-25(32)11-6-17(2)21-9-10-22-20-8-7-18-14-19(30)12-13-27(18,3)23(20)15-24(31)28(21,22)4/h17-24,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18-,19-,20+,21-,22+,23+,24+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLVYRKNWVKNTJ-YCHOJBIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycodeoxycholic Acid Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)